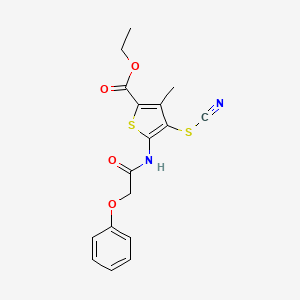

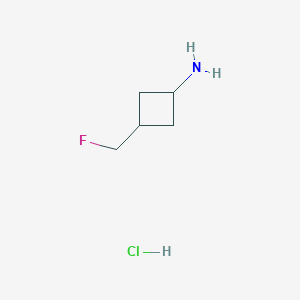

![molecular formula C16H10N4O2S B2829160 N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865287-60-1](/img/structure/B2829160.png)

N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The oxadiazole ring is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, in the case of “5-Phenyl-1,3,4-oxadiazol-2-amine”, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Scientific Research Applications

Anticancer Activities

A series of compounds related to the specified chemical structure have been synthesized and evaluated for their anticancer properties. These studies indicate moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a study reported the synthesis and anticancer evaluation of N-substituted benzamides, showing significant activity against multiple cancer cell lines, suggesting potential utility in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activities

Compounds with the 1,3,4-oxadiazol and thiazole moieties have also been synthesized and tested for their antimicrobial efficacy. For example, derivatives synthesized from benzothioamide and benzamide showed potent antibacterial activity, more pronounced against Gram-positive strains, and notable activity against fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Structural and Physicochemical Analysis

Research also includes the structural and molecular analysis of these compounds, providing insights into their crystal structures and potential reaction mechanisms. For instance, the crystal structure of a similar intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined, offering a foundation for understanding the chemical behavior and synthesis pathways of related compounds (Viterbo et al., 1980).

Novel Synthesis Approaches

Novel synthetic routes and methodologies have been developed to create derivatives with potential biological activities. For instance, novel quaternary ammonium salts with antimicrobial effects against common pathogens were prepared, highlighting innovative approaches to designing compounds with specific biological activities (Xie et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S/c21-14(11-6-7-12-13(8-11)23-9-17-12)18-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-9H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMCGSGFWQYPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2829078.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)

![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)